molecular formula C18H14N2O4 B1438520 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid CAS No. 1170547-62-2

3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

Cat. No.: B1438520
CAS No.: 1170547-62-2
M. Wt: 322.3 g/mol
InChI Key: FWLCZWUASQVEON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, involves various methods. One approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyridazin-3-yl group attached to a benzoic acid group via a methoxyphenoxy linker.


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines .

Scientific Research Applications

Corrosion Inhibition

Mashuga, Olasunkanmi, and Ebenso (2017) studied the inhibitory effect of pyridazine derivatives, including 3-(6-chloropyridazin-3-yl)benzoic acid (P4), on the corrosion of mild steel. Their research found that these compounds, with the pyridazine ring being actively involved, act as mixed-type inhibitors for steel dissolution in an acidic medium (Mashuga, Olasunkanmi, & Ebenso, 2017).

Fluorescence Probes Development

Setsukinai et al. (2003) developed novel fluorescence probes, including derivatives of benzoic acid, to detect reactive oxygen species. These probes, upon reaction with specific reactive species, produce a fluorescent compound, aiding in the study of biological and chemical applications (Setsukinai et al., 2003).

Structural Analysis and Energy Frameworks

Sallam et al. (2021) conducted a study on the synthesis, structure analysis, and energy frameworks of pyridazine compounds, including 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. Their research provided insights into the interactions and packing of these molecules at the molecular level (Sallam et al., 2021).

Pharmaceutical and Biological Applications

Several studies focus on the pharmaceutical and biological potential of compounds similar to 3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid. For instance, Gadgoli and Mishra (1999) explored the antihepatotoxic activity of p-methoxy benzoic acid, demonstrating its therapeutic potential in hepatotoxicity treatments (Gadgoli & Mishra, 1999).

Properties

IUPAC Name

3-[6-(2-methoxyphenoxy)pyridazin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-23-15-7-2-3-8-16(15)24-17-10-9-14(19-20-17)12-5-4-6-13(11-12)18(21)22/h2-11H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLCZWUASQVEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=NN=C(C=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
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3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 3
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 4
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 5
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 6
3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

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